Physicochemical Profiling and Applied Methodologies of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid
Physicochemical Profiling and Applied Methodologies of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid
Executive Summary
In the rapidly evolving landscape of peptidomimetic drug discovery, the precise control of molecular architecture is paramount. (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid , commonly abbreviated as Boc-L-Dab(Boc)-OH , is a critical non-proteinogenic amino acid building block[]. Serving as a doubly protected derivative of L-2,4-diaminobutyric acid (L-Dab), this compound is foundational in the synthesis of antimicrobial peptides (AMPs), efflux-pump inhibitors, and unnatural macrocyclic libraries[2][3]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, thermodynamic reactivity, and field-proven experimental methodologies.
Structural Identity and Physicochemical Causality
The utility of Boc-L-Dab(Boc)-OH stems directly from its structural design. L-Dab is a lower homolog of lysine and ornithine, possessing a shorter aliphatic side chain (two methylenes). This shorter chain restricts conformational flexibility, which is often desirable for locking peptides into specific bioactive secondary structures.
To utilize L-Dab in complex synthesis without unwanted side reactions (such as branching or polymerization), both the α -amine and the γ -amine are masked with tert-butoxycarbonyl (Boc) protecting groups[].
Quantitative Physicochemical Profile
| Property | Value | Causality / Implication |
| Chemical Name | (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid | N/A |
| CAS Number | 34404-27-8 (Free Acid) / 201472-66-4 (DCHA Salt) | DCHA salt provides crystalline stability for long-term storage[4][5]. |
| Molecular Weight | 318.37 g/mol (Free Acid) | The two bulky Boc groups significantly increase the mass relative to the L-Dab core (118.13 g/mol ). |
| Melting Point | 122–128 °C (DCHA Salt) | The free acid is often amorphous; salt formation creates a stable, free-flowing powder[5]. |
| Solubility | Soluble in DMF, DCM, DMSO; Insoluble in H₂O | High lipophilicity is driven by the six methyl groups of the dual Boc moieties, ensuring excellent solvation in aprotic organic solvents[5]. |
Causality of Solubility: The dual Boc protection shields the highly polar amine core. By replacing hydrogen bond donors with bulky, lipophilic tert-butyl groups, the thermodynamic driving force shifts, rendering the molecule highly soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). This is a strict requirement for maintaining homogeneous reaction kinetics during peptide coupling.
Reactivity and Steric Considerations
Because both primary amines are Boc-protected, this molecule cannot be used for standard internal chain extension in Fmoc-Solid Phase Peptide Synthesis (SPPS) without terminating the chain. Instead, it is utilized in three specific paradigms:
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As the N-terminal capping residue in Fmoc-SPPS.
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As a standard building block in Boc-SPPS .
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In solution-phase synthesis to generate active esters or prodrugs[2].
Steric Hindrance: The proximity of the α -Boc group and the γ -Boc group creates a dense steric cloud around the free carboxylic acid. When activating this carboxylate for aminolysis, standard carbodiimides (like DIC or EDC) often suffer from slow kinetics, leading to unwanted epimerization at the α -carbon. Therefore, highly efficient coupling reagents that form stable, highly reactive intermediates—such as HATU (forming an O-At ester)—are required to overcome this activation energy barrier.
Experimental Methodology: Solution-Phase Amide Coupling
To ensure scientific integrity, the following protocol details a self-validating solution-phase coupling of Boc-L-Dab(Boc)-OH to a primary amine pharmacophore.
Step-by-Step Protocol
Step 1: Free Acid Liberation (If starting from DCHA salt)
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Action: Suspend Boc-L-Dab(Boc)-OH·DCHA in ethyl acetate (EtOAc) and wash three times with 5% aqueous KHSO₄.
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Causality: Dicyclohexylamine (DCHA) is a strong base that will interfere with coupling stoichiometry. Acid washing protonates the DCHA, partitioning it into the aqueous layer and leaving the pure free acid in the organic layer.
Step 2: Pre-Activation
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Action: Dissolve the free acid in anhydrous DMF (0.1 M). Add HATU (1.05 eq) and DIPEA (2.0 eq). Stir for 5 minutes at 0 °C.
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Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU. This generates the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is stable enough to prevent epimerization but reactive enough to overcome the steric bulk of the dual Boc groups.
Step 3: Aminolysis
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Action: Add the target primary amine (0.95 eq). Stir at room temperature for 1–2 hours.
Step 4: Self-Validation (Kaiser Test)
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Action: Withdraw a 5 µL aliquot of the reaction mixture. Apply to a TLC plate, add 1 drop each of ninhydrin, phenol, and KCN solutions, and heat to 110 °C for 3 minutes.
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Validation: A negative result (yellow/colorless) confirms the complete consumption of the primary amine, validating the reaction's success before proceeding to LC-MS confirmation and workup.
Workflow for solution-phase amide coupling featuring a self-validating Kaiser test.
Advanced Applications in Therapeutics
Antimicrobial Peptides (AMPs)
L-Dab is the defining pharmacophore in polymyxins and colistin derivatives. Once the Boc groups are removed via trifluoroacetic acid (TFA) cleavage, the liberated γ -amine is protonated at physiological pH. This dense positive charge is mechanistically responsible for binding to the negatively charged phosphate groups of the lipid A portion of bacterial lipopolysaccharide (LPS), leading to membrane disruption and bacterial cell death.
Electrostatic interaction between L-Dab residues and bacterial LPS leading to cell death.
Efflux-Pump Inhibitors
Antibiotic resistance in Gram-negative bacteria (e.g., Pseudomonas aeruginosa) is frequently driven by the overexpression of RND-type efflux pumps such as MexAB-OprM. Boc-L-Dab(Boc)-OH serves as a critical starting material in the synthesis of peptidomimetic efflux-pump inhibitors that competitively bind to these transport channels, thereby restoring the intracellular concentration and efficacy of co-administered antibiotics[3].
Flexizyme-Catalyzed tRNA Aminoacylation
In cutting-edge synthetic biology, flexizymes (catalytic RNAs) are utilized to charge tRNAs with unnatural amino acids, bypassing traditional ribosomal limitations. Boc-L-Dab(Boc)-OH is converted into an active ester (such as a cyanomethyl ester or dinitrobenzyl ester) to facilitate this aminoacylation[2]. This enables the translation of highly modified, protease-resistant macrocyclic peptide libraries for novel drug discovery.
References
- BOC Sciences. "CAS 34404-27-8 Boc-L-Dab(Boc)-OH".
- AKSci. "34404-27-8 (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid".
- European Patent Office. "EP 4534524 A1: AMINO ACID ACTIVE ESTER AND SALT THEREOF".
- Google Patents. "WO2017042099A1 - Efflux-pump inhibitors and therapeutic uses thereof".
- ChemicalBook. "BOC-DAB(BOC)-OH DCHA - Safety Data Sheet".
